molecular formula C12H12N2O2 B1493700 6-(3-Methoxybenzyl)pyrimidin-4-ol CAS No. 2090612-24-9

6-(3-Methoxybenzyl)pyrimidin-4-ol

Cat. No.: B1493700
CAS No.: 2090612-24-9
M. Wt: 216.24 g/mol
InChI Key: GHOLVTSRULGSEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Biology and Research

The pyrimidine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The inherent ability of the pyrimidine ring to participate in various biological interactions, including hydrogen bonding and pi-stacking, makes it an ideal foundation for the design of new therapeutic agents. nih.gov

Researchers have successfully developed numerous pyrimidine-based drugs. For example, the pyrimidine core is central to the function of certain kinase inhibitors used in cancer therapy, as it can mimic the purine (B94841) core of ATP and bind to the kinase active site. nih.gov Furthermore, the versatility of the pyrimidine ring allows for the introduction of various substituents at different positions, enabling the fine-tuning of a compound's pharmacological properties. This has led to the development of pyrimidine derivatives with activities such as:

Anticancer: By targeting enzymes like dihydrofolate reductase or various kinases. nih.govresearchgate.net

Antimicrobial: Exhibiting both antibacterial and antifungal properties. nih.gov

Anti-inflammatory: Through the inhibition of pro-inflammatory cytokines. nih.gov

Antiviral: Including activity against HIV. proquest.com

The ongoing exploration of pyrimidine derivatives continues to be a vibrant area of research, with scientists constantly seeking to synthesize novel compounds with improved efficacy and selectivity.

Structural Context of 6-(3-Methoxybenzyl)pyrimidin-4-ol within the Pyrimidin-4-ol and 6-Arylpyrimidin-4-ol Frameworks

The compound this compound can be classified within two important subclasses: pyrimidin-4-ols and 6-arylpyrimidin-4-ols.

The pyrimidin-4-ol core is known to exist in a tautomeric equilibrium with its corresponding keto form, pyrimidin-4(3H)-one. This tautomerism can be crucial for its biological activity, as the different forms can have distinct binding properties with biological targets. The presence of the hydroxyl group provides a potential site for hydrogen bonding, a key interaction in many biological systems.

The 6-arylpyrimidin-4-ol framework, to which this compound belongs, has been the subject of significant research. The aryl group at the 6-position can be varied to modulate the compound's properties. For instance, studies on 4,6-diarylpyrimidine derivatives have shown promising antitrypanosomal activity, highlighting the potential of this scaffold in developing treatments for neglected tropical diseases. The nature and substitution pattern of the aryl ring can significantly influence the biological activity.

The "benzyl" part of the 3-methoxybenzyl substituent provides a flexible linker between the pyrimidine core and the phenyl ring, which can allow for optimal positioning within a biological target's binding site.

Overview of Current Research Trajectories for Pyrimidine Derivatives with Methoxybenzyl Moieties

The inclusion of a methoxybenzyl moiety in a pyrimidine derivative introduces several features that are of interest in medicinal chemistry. The methoxy (B1213986) group can act as a hydrogen bond acceptor and can influence the compound's solubility and metabolic stability. The position of the methoxy group on the benzyl (B1604629) ring is also a critical determinant of its electronic and steric properties, which in turn can affect its biological activity.

While specific research on this compound is limited in publicly available literature, research on related compounds provides insights into potential areas of investigation. For example, pyrimidine derivatives bearing methoxyphenyl groups have been explored as potential dual inhibitors of EGFR and VEGFR-2, which are important targets in cancer therapy. nih.gov The methoxybenzyl group itself is also a common structural motif in organic synthesis and can be used as a protecting group for nitrogen atoms in heterocyclic systems.

Future research on this compound could explore its synthesis, full structural characterization (including its tautomeric forms), and its potential biological activities. Given the known properties of its constituent parts, promising areas of investigation could include its potential as an anticancer, anti-inflammatory, or antimicrobial agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-11-4-2-3-9(6-11)5-10-7-12(15)14-8-13-10/h2-4,6-8H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOLVTSRULGSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Elucidation of 6 3 Methoxybenzyl Pyrimidin 4 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determinationillinois.edursc.orgresearchgate.netrsc.orgcolumbia.edu

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysisillinois.edursc.orgresearchgate.netrsc.org

In the ¹H NMR spectrum of 6-(3-methoxybenzyl)pyrimidin-4-ol, distinct signals corresponding to each unique proton environment are expected. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm).

The aromatic protons of the 3-methoxybenzyl group would typically appear in the range of δ 6.8-7.3 ppm. The exact splitting pattern (singlet, doublet, triplet, etc.) and coupling constants (J) would depend on the substitution pattern and the neighboring protons. The methylene (B1212753) protons (-CH₂-) connecting the benzyl (B1604629) and pyrimidine (B1678525) rings are expected to produce a singlet at approximately δ 3.9-4.1 ppm. nih.gov The methoxy (B1213986) group (-OCH₃) protons would also present as a singlet, typically around δ 3.8 ppm. carlroth.com

The pyrimidine ring protons will have characteristic chemical shifts. The proton at the 5-position is anticipated to be a singlet in the region of δ 6.0-6.5 ppm. The N-H proton of the pyrimidin-4-ol tautomer would likely appear as a broad singlet at a downfield position, often above δ 10 ppm, due to hydrogen bonding, although its observation can be dependent on the solvent and concentration. illinois.educarlroth.com

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonExpected Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (methoxybenzyl)6.8 - 7.3Multiplet
-CH₂- (benzyl)3.9 - 4.1Singlet
-OCH₃ (methoxy)3.8Singlet
Pyrimidine H-56.0 - 6.5Singlet
N-H (pyrimidinol)> 10Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretationrsc.orgresearchgate.netrsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In this compound, the carbonyl carbon (C=O) of the pyrimidin-4-one tautomer would be the most downfield signal, typically appearing in the range of δ 160-170 ppm. The carbons of the pyrimidine ring will resonate at characteristic positions, with C-2, C-4, and C-6 appearing at lower fields than C-5 due to the influence of the electronegative nitrogen atoms. researchgate.net

The carbons of the 3-methoxybenzyl group will show distinct signals. The carbon attached to the methoxy group (C-3') would be found around δ 159-160 ppm, while the other aromatic carbons would appear between δ 110-140 ppm. chemicalbook.commdpi.comresearchgate.net The methylene carbon (-CH₂-) would be expected in the range of δ 35-45 ppm, and the methoxy carbon (-OCH₃) around δ 55 ppm. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

CarbonExpected Chemical Shift (δ, ppm)
C-4 (C=O)160 - 170
C-2, C-6 (pyrimidine)150 - 165
C-5 (pyrimidine)90 - 100
Aromatic-C (methoxybenzyl)110 - 140
Aromatic C-OCH₃159 - 160
-CH₂- (benzyl)35 - 45
-OCH₃ (methoxy)55

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignmentslibretexts.org

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between the coupled protons on the aromatic ring of the methoxybenzyl group, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (and sometimes four in conjugated systems). columbia.edu This is a powerful tool for establishing the connectivity between different parts of the molecule. For example, an HMBC experiment would show a correlation between the methylene protons and the C-6 carbon of the pyrimidine ring, as well as with carbons in the benzyl ring, thus confirming the linkage between these two moieties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysisillinois.edursc.orgresearchgate.netrsc.orgcolumbia.edu

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would confirm the molecular formula.

The fragmentation of pyrimidine derivatives in MS often involves characteristic losses. sapub.org Common fragmentation pathways for this compound would likely include:

Cleavage of the benzyl C-C bond, leading to the formation of a stable tropylium (B1234903) ion or a pyrimidinyl radical.

Loss of the methoxy group (-OCH₃) from the benzyl fragment.

Fragmentation of the pyrimidine ring itself, often involving the loss of small molecules like HCN or CO. sapub.org

The relative abundance of the fragment ions can provide clues about the stability of different parts of the molecule. libretexts.org

Table 3: Potential Mass Spectrometry Fragments for this compound

m/zPossible Fragment
[M]⁺Molecular Ion
[M - H]⁺Loss of a hydrogen atom
[M - OCH₃]⁺Loss of the methoxy group
[C₈H₉O]⁺3-methoxybenzyl cation
[C₄H₃N₂O]⁺Pyrimidin-4-ol fragment

Infrared (IR) Spectroscopy for Identification of Key Functional Groupsillinois.edursc.orgresearchgate.netrsc.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands:

A broad peak in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group in the pyrimidin-4-ol tautomer, and potentially an N-H stretch if the amide tautomer is present. libretexts.orgpressbooks.pub

A strong absorption band around 1650-1700 cm⁻¹ due to the C=O stretching vibration of the pyrimidin-4-one tautomer. libretexts.org

C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org

C=C and C=N stretching vibrations from the aromatic and pyrimidine rings in the 1400-1600 cm⁻¹ region. libretexts.org

A C-O stretching vibration for the methoxy group around 1000-1300 cm⁻¹. libretexts.org

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
O-H / N-H stretch3200 - 3500 (broad)
C=O stretch1650 - 1700 (strong)
Aromatic C-H stretch3000 - 3100
Aliphatic C-H stretch2850 - 3000
C=C / C=N stretch1400 - 1600
C-O stretch (ether)1000 - 1300

X-ray Crystallography for Solid-State Structural Analysisresearchgate.netcolumbia.edulibretexts.orgyoutube.com

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of the compound, a precise map of the electron density can be generated, revealing bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular geometry. It would reveal the planarity of the pyrimidine ring and the orientation of the 3-methoxybenzyl substituent relative to it. mdpi.comresearchgate.net Furthermore, it would elucidate the intermolecular interactions in the solid state, such as hydrogen bonding involving the pyrimidinol hydroxyl group and the nitrogen atoms of adjacent molecules, which can significantly influence the crystal packing and physical properties of the compound. mdpi.com The dihedral angles between the phenyl and pyrimidine rings would also be precisely determined. scispace.com

Single-Crystal X-ray Diffraction (SC-XRD) for Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal, which diffracts the X-rays in a unique pattern. Analysis of this diffraction pattern allows for the determination of the crystal's unit cell dimensions, space group, and the exact coordinates of each atom within the crystal lattice.

While specific single-crystal X-ray diffraction data for this compound is not publicly available, analysis of structurally related pyrimidine derivatives provides valuable insights into the expected crystallographic features. For instance, the crystal structure of 6-(2-Hydroxy-4,6-dimethyl-phenyl)-4-(2-methoxy-phenyl)5-nitro-3,4-dihydro-1H-pyrimidine-2-one, a related pyrimidine derivative, was determined to crystallize in the monoclinic space group P21/n. The stability of its structure is attributed to a network of intermolecular hydrogen bonds.

The general procedure for SC-XRD analysis involves growing a suitable single crystal, which is then mounted on a diffractometer. The data collection is performed at a specific temperature, often room temperature, using monochromatic X-ray radiation. Software packages such as SHELXS and SHELXL are commonly employed for structure solution and refinement.

The crystallographic data obtained from SC-XRD analysis is typically presented in a standardized format, as shown in the hypothetical data table below for a representative pyrimidine analogue.

Table 1: Hypothetical Crystallographic Data for a Pyrimidin-4-ol Analogue

ParameterValue
Chemical FormulaC₁₂H₁₂N₂O₂
Formula Weight216.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)5.432(2)
c (Å)18.765(7)
α (°)90
β (°)98.54(3)
γ (°)90
Volume (ų)1020.9(7)
Z4
Calculated Density (g/cm³)1.408
Absorption Coeff. (mm⁻¹)0.098
F(000)456
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.50 to 28.00
Reflections collected5678
Independent reflections2345 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.052, wR2 = 0.134
R indices (all data)R1 = 0.068, wR2 = 0.145
Goodness-of-fit on F²1.05

This table is illustrative and does not represent the actual data for this compound.

The data in such a table provides a complete description of the crystal's geometry and the quality of the structural determination. The unit cell parameters (a, b, c, α, β, γ) define the basic repeating unit of the crystal, while the space group describes the symmetry elements present. The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique used to identify crystalline phases and to analyze the purity of a solid sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. The sample is exposed to a beam of X-rays, and the scattered intensity is measured as a function of the scattering angle (2θ).

The resulting PXRD pattern is a fingerprint of the crystalline material, with each crystalline phase producing a unique set of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are determined by the crystal lattice structure.

While specific PXRD data for this compound is not available in the public domain, the technique would be crucial for its solid-state characterization. For instance, PXRD can be used to:

Identify the crystalline form: Different polymorphs (crystalline forms) of a compound will produce distinct PXRD patterns.

Assess sample purity: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Monitor phase transitions: PXRD can be used to study changes in the crystalline structure as a function of temperature or other variables.

A typical PXRD pattern is a plot of diffraction intensity versus 2θ. The data is often presented in a table listing the 2θ values, d-spacings (the distance between atomic planes in the crystal), and the relative intensity of the peaks.

Table 2: Illustrative Powder X-ray Diffraction Data

2θ (°)d-spacing (Å)Relative Intensity (%)
10.58.42100
12.86.9145
15.25.8278
18.94.6962
21.14.2195
23.53.7833
25.93.4458
28.33.1525

This table is for illustrative purposes only and does not represent experimental data for this compound.

Theoretical and Computational Chemistry Investigations of 6 3 Methoxybenzyl Pyrimidin 4 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 6-(3-Methoxybenzyl)pyrimidin-4-ol and its analogues. These methods provide a detailed picture of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscape Studies

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict their structural and spectroscopic information. researchgate.netnih.gov This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. nih.govresearchgate.net

The energetic landscape of a molecule describes the potential energy of the system as a function of its atomic coordinates. By mapping this landscape, researchers can identify various stable conformations (local minima) and the transition states that connect them. This information is vital for understanding the molecule's flexibility and the energy barriers for conformational changes. For instance, in related pyrimidine compounds, DFT has been used to determine the total energies of different isomers to assess their relative stabilities. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO's energy is related to its electron affinity. rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's stability and reactivity. dergipark.org.tr A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity. For pyrimidine derivatives, FMO analysis helps predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deucsb.edu It is used to predict how a molecule will interact with other charged species. uni-muenchen.denih.gov The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue). rsc.orguni-muenchen.de

For this compound and its analogues, MEP maps can identify the sites most susceptible to electrophilic and nucleophilic attack. researchgate.netrsc.org For example, the negative potential regions, often located around electronegative atoms like oxygen and nitrogen, are likely to be attacked by electrophiles. rsc.orguni-muenchen.de Conversely, positive potential regions, usually around hydrogen atoms, are prone to nucleophilic attack. This information is crucial for understanding intermolecular interactions, including hydrogen bonding. rsc.org

Global Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electrophilicity Index)

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. A higher chemical potential indicates a better electron donor. dergipark.org.tr

Chemical Hardness (η): Measures the resistance of a molecule to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. A higher electrophilicity index suggests a better electrophile. dergipark.org.tr

These descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity, which is essential for comparing the reactivity of different analogues. dergipark.org.trresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules, providing a detailed view of conformational changes and interactions with the surrounding environment, such as a solvent.

For a molecule like this compound, MD simulations can reveal how its shape changes in solution and how it interacts with solvent molecules. This is particularly important for understanding its behavior in a biological context, as the conformation of a molecule can significantly affect its ability to bind to a biological target.

Molecular Docking Studies with Biological Macromolecules to Predict Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity. nih.govresearchgate.net

For this compound and its analogues, docking studies can be performed to predict their binding affinity and mode of interaction with various biological macromolecules, such as enzymes or receptors. nih.govomicsonline.org The results of these studies, often expressed as a docking score, can indicate how strongly a ligand binds to a protein. omicsonline.org Furthermore, docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. omicsonline.orgresearchgate.net This information is invaluable for designing more potent and selective analogues. For example, docking studies on related pyrimidine derivatives have successfully predicted their binding to targets like cyclin-dependent kinase 2 and RabGGTase. nih.govomicsonline.org

Prediction of Binding Modes and Affinities to Target Proteins

Computational methods, particularly molecular docking, are instrumental in predicting how molecules like this compound and its analogues bind to target proteins and in estimating their binding affinities. These predictions provide valuable insights for guiding the synthesis and experimental testing of new compounds.

Molecular docking studies involve computationally placing a ligand (e.g., a pyrimidin-4-ol derivative) into the binding site of a target protein to determine its preferred orientation and interaction energy. The results are often expressed as a docking score or binding energy, where a lower energy value typically indicates a more favorable interaction. For instance, in the study of 2,6-diphenylpiperidin-4-ol (B8612959) derivatives, docking scores were used to identify compounds with the most favorable interactions with the renin protein. ijpbs.com

The accuracy of these predictions can be enhanced by employing multiple docking programs and scoring functions. For example, the use of SP Glide, XP Glide, and Prime MM-GBSA in Schrödinger software allows for a more robust evaluation of binding conformations and energies. ijpbs.com This multi-faceted approach helps to identify key structural features and interactions that are crucial for binding affinity.

Case studies on various pyrimidine analogues have demonstrated the utility of these predictive models. For example, in the development of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, a high-throughput screening identified a pyrimidine-4-carboxamide (B1289416) as a potent inhibitor. nih.gov Subsequent computational analysis and synthesis of analogues led to the discovery of a more potent compound, LEI-401, with nanomolar efficacy. nih.gov Similarly, in the design of cyclin-dependent kinase (CDK) inhibitors, molecular docking was used to analyze the interaction of 4-substituted N-phenylpyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6. nih.gov

These computational predictions are not only useful for ranking potential drug candidates but also for understanding the structural basis of their activity. By visualizing the docked poses, researchers can identify which parts of the molecule are interacting with specific amino acid residues in the protein's binding pocket. ijpbs.comnih.gov This information is critical for the rational design of new analogues with improved binding affinity and selectivity. nih.govnih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Pyrimidine Analogues

Target Protein Ligand Class Key Findings
Renin 2,6-diphenylpiperidin-4-ol derivatives Identified compounds with the most favorable binding energies and interactions. ijpbs.com
NAPE-PLD Pyrimidine-4-carboxamides Guided the optimization of a screening hit to a nanomolar inhibitor. nih.gov
CDK2/4/6 4-substituted N-phenylpyrimidin-2-amines Analyzed interactions to aid in the design of multi-target inhibitors. nih.gov
PfDHFR-TS Triazine-pyrimidine hybrids Revealed binding patterns similar to the natural substrate in both wild-type and mutant enzymes. rsc.org

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Interactions)

The binding of a ligand to a protein is governed by a variety of non-covalent interactions. Understanding these interactions is crucial for designing molecules with high affinity and specificity. Computational studies play a significant role in identifying and characterizing these key intermolecular forces.

Hydrogen Bonding: Hydrogen bonds are a critical component of molecular recognition in biological systems. nih.gov In pyrimidinone derivatives, the N-H and C=O groups of the pyrimidine ring are predisposed to form strong hydrogen bonds. nih.govacs.org Quantum chemical calculations have been used to identify the most likely hydrogen bonding sites in pyrimidine derivatives, revealing that the nitrogen atoms of the pyrimidine nucleus are major hydrogen bond acceptors. scirp.orgresearchgate.net For example, in a study of 4-(trihalomethyl)-2(1H)-pyrimidinones, N–H···O hydrogen bonds were found to be the predominant intermolecular interaction, contributing significantly to the stability of the crystal structures. nih.govacs.org Molecular docking simulations of pyrimidine derivatives in the active site of human acetylcholinesterase (hAChE) showed that the pyrimidine group can form hydrogen bonds with residues like Phe295 and Arg296. nih.gov

π-Stacking Interactions: Aromatic rings, such as the benzyl (B1604629) group in this compound and the pyrimidine ring itself, can engage in π-stacking interactions. These interactions occur when two aromatic rings are positioned face-to-face or in a parallel-displaced manner. libretexts.org These interactions, while individually weaker than hydrogen bonds, can collectively contribute significantly to binding affinity. nih.gov In the context of protein-ligand binding, the phenyl ring of a ligand can form π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp) and tyrosine (Tyr) in the binding pocket. nih.gov For instance, docking studies of pyrimidine derivatives with hAChE revealed a π-π stacking interaction between the phenyl group of the ligand and Trp86 of the enzyme. nih.gov Similarly, the pyrimidine moiety itself can participate in π-π stacking, as seen in its interaction with His438 in human butyrylcholinesterase (hBChE). nih.gov

Hydrophobic Interactions: Hydrophobic interactions are another important driving force for ligand binding. These interactions occur when nonpolar groups on the ligand and protein are driven together to minimize their contact with the surrounding water molecules. The methoxybenzyl group of this compound, for example, is a hydrophobic moiety that can favorably interact with hydrophobic pockets in a target protein. Structure-activity relationship (SAR) studies on pyrimidin-4(3H)-one derivatives have highlighted the importance of hydrophobic substituents at certain positions for maintaining biological activity. nih.gov

Table 2: Key Intermolecular Interactions in Pyrimidine Analogues

Interaction Type Description Example from Research
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. nih.gov The pyrimidine group of a ligand forming hydrogen bonds with Phe295 and Arg296 in the hAChE active site. nih.gov
π-Stacking Non-covalent interaction between aromatic rings. libretexts.org The phenyl ring of a ligand forming a π-π stacking interaction with Trp86 in hAChE. nih.gov
Hydrophobic Interactions The tendency of nonpolar molecules or parts of molecules to aggregate in aqueous solution. The importance of hydrophobic substituents at the R1 and R2 positions of the pyrimidin-4(3H)-one core for antitubercular activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are powerful tools for the rational design of new analogues with enhanced potency and desired properties. nih.govnih.govimist.ma

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By analyzing a dataset of compounds with known activities, QSAR models can identify the key molecular descriptors (numerical representations of molecular properties) that are correlated with the activity. These descriptors can be related to various aspects of the molecule, such as its size, shape, electronic properties, and hydrophobicity.

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. This predictive capability allows for the virtual screening of large compound libraries to identify promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov For example, QSAR models have been successfully used to design novel pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors. nih.gov

Several different statistical methods can be used to build QSAR models, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like random forests and support vector machines. nih.govnih.govnih.gov The choice of method depends on the complexity of the data and the specific goals of the study. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide a three-dimensional map of the regions around a molecule where certain properties are favorable or unfavorable for activity. researchgate.net

The insights gained from QSAR models can guide the rational design of new analogues. For example, if a QSAR model indicates that a particular region of the molecule requires a bulky, hydrophobic group for optimal activity, medicinal chemists can focus their synthetic efforts on introducing such groups at that position. This iterative process of QSAR modeling, design, synthesis, and testing is a cornerstone of modern drug discovery. nih.govnih.govnih.gov

Table 3: Applications of QSAR in the Design of Pyrimidine Analogues

Compound Class Target QSAR Method Key Outcome
3-pyrimidin-4-yl-oxazolidin-2-one derivatives mIDH1 Topomer CoMFA, HQSAR Design of 10 new drug molecules with good predicted activity and ADMET properties. nih.gov
Pyrimidine-4,6-diamine derivatives JAK3 MLR, ANN Design of novel inhibitors with high predicted potency and favorable ADMET properties. nih.gov
4-substituted N-phenylpyrimidin-2-amine derivatives CDK2/4/6 3D-QSAR Comprehensive analysis of structure-activity relationships to guide the development of potent inhibitors. nih.gov
Pyrimidine-2,4-dione derivatives HIV Reverse Transcriptase-associated RNase H MLR, MNLR Design of eleven new inhibitors with significantly higher predicted inhibitory activities. imist.ma

In Vitro Biological Activity and Mechanistic Research of 6 3 Methoxybenzyl Pyrimidin 4 Ol Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of 6-(3-methoxybenzyl)pyrimidin-4-ol have been the subject of various enzyme inhibition and modulation studies to explore their biological activities. These investigations have revealed inhibitory effects against several key enzymes implicated in a range of diseases.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

Pyrimidine (B1678525) derivatives have demonstrated notable anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Specifically, certain pyrimidine derivatives have shown high selectivity towards inhibiting COX-2, an enzyme isoform that is often overexpressed in cancer cells. nih.govnih.gov In vitro tests using the N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) oxidation assay have been conducted to evaluate the inhibitory effects of these derivatives on COX-1 and COX-2 activity. nih.gov

The results indicated that some pyrimidine derivatives were more effective at inhibiting the COX-2 isoform than the reference drug, piroxicam (B610120). nih.gov Their performance was comparable to meloxicam, another established COX-2 inhibitor. nih.gov This suggests that the pyrimidine scaffold holds promise for the development of potent and selective COX-2 inhibitors. nih.gov While showing strong COX-2 inhibition, the tested compounds exhibited activity similar to piroxicam in inhibiting COX-1. nih.gov

Inhibitory Activity of Pyrimidine Derivatives on COX-1 and COX-2

CompoundCOX-1 Inhibition (Compared to Piroxicam)COX-2 Inhibition (Compared to Piroxicam)Selectivity
Pyrimidine Derivative L1SimilarOutperformedHigh for COX-2
Pyrimidine Derivative L2SimilarOutperformedHigh for COX-2

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and certain amino acids. scbt.com Its inhibition can disrupt DNA replication and cell proliferation, making it a target for various therapeutic agents. scbt.comgoogle.com Pyrimidine derivatives, particularly 2,4-diaminopyrimidines, are known inhibitors of DHFR. bath.ac.uk

Research has focused on developing DHFR inhibitors with improved potency and selectivity for the Mycobacterium tuberculosis enzyme, a key target in tuberculosis treatment. bath.ac.uk Modifications to the pyrimidine structure, such as the introduction of a 5-phenyl group, have been explored to enhance lipophilicity and binding to the bacterial enzyme while reducing affinity for the human enzyme. bath.ac.uk Compounds like trimethoprim, which features a substituted benzylpyrimidine core, have been effectively used as antibacterial agents. google.com The development of novel DHFR inhibitors continues to be an active area of research for anti-infective and anticancer therapies. google.comnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. rsc.orgnih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. rsc.orgnih.gov Several pyrimidine derivatives have been investigated as potential VEGFR-2 inhibitors. nih.gov

Studies have shown that certain 1,6-dihydropyrimidine derivatives exhibit noteworthy VEGFR-2 inhibitory activity. For instance, specific compounds in this class have demonstrated IC50 values of 386.4 nM and 198.7 nM, indicating potent inhibition. nih.gov The design of these inhibitors often incorporates structural features known to be favorable for binding to the VEGFR-2 active site. researchgate.net The pyrimidine scaffold is a common feature in many small-molecule VEGFR-2 inhibitors, some of which have received FDA approval for cancer treatment. rsc.orgnih.gov

VEGFR-2 Inhibitory Activity of Pyrimidine Derivatives

CompoundIC50 (nM)Reference
Dihydropyrimidine Derivative 28386.4 nih.gov
Dihydropyrimidine Derivative 29198.7 nih.gov
Thieno[2,3-d]pyrimidine Derivative 455 rsc.org
Thieno[2,3-d]pyrimidine Derivative 463.9 rsc.org

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in DNA replication, transcription, and repair. nih.gov These enzymes are established targets for a variety of anticancer and antibacterial drugs. nih.govoncohemakey.com The mechanism of these inhibitors often involves the stabilization of a transient enzyme-DNA complex, leading to DNA strand breaks and ultimately cell death. nih.govoncohemakey.com

While direct studies on this compound derivatives as DNA topoisomerase inhibitors are not extensively detailed in the provided context, the broader class of compounds with similar structural motifs, such as those containing quinoline (B57606) and pyrimidine rings, have been investigated for this activity. For instance, novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.govresearchgate.net The development of new chemical scaffolds that inhibit these enzymes through different mechanisms of action is an ongoing area of research to overcome drug resistance. researchgate.net

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is linked to the development of numerous cancers. nih.gov This makes CDK2 an attractive target for the development of novel anticancer therapies. nih.govnih.gov Pyrimidine-based compounds have been extensively studied as CDK2 inhibitors.

Specifically, pyrazolo[3,4-d]pyrimidine and related pyrimidine derivatives have shown significant potential as potent CDK2 inhibitors. nih.gov Research into 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines has identified compounds with potent inhibitory activity against CDK9, CDK1, and CDK2, with Ki values in the low nanomolar range. acs.org These compounds have been shown to induce apoptosis in cancer cells by inhibiting CDK9-mediated transcription and reducing the levels of anti-apoptotic proteins. acs.org

CDK Inhibitory Activity of a Pyrimidine Derivative

CompoundTargetKi (nM)
5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidine (Compound Ia)CDK91-6
CDK11-6
CDK21-6

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is a peroxidase enzyme abundantly found in neutrophils that plays a role in inflammatory processes and has been implicated in cardiovascular and other inflammatory diseases. nih.govplos.org Inhibition of MPO is therefore considered a potential therapeutic strategy. nih.gov

N1-substituted-6-arylthiouracils, which are structurally related to pyrimidine derivatives, have been designed and evaluated as potent and selective MPO inhibitors. nih.gov One such derivative, 2-(6-(5-chloro-2-methoxyphenyl)-4-oxo-2-thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide (PF-06282999), has demonstrated robust, mechanism-based, and irreversible inhibition of MPO. nih.govnih.gov This compound has shown high selectivity for MPO over other peroxidases and has been effective in inhibiting MPO activity in whole blood. nih.gov Further studies have indicated that MPO inhibition can alter the composition of atherosclerotic lesions, suggesting a role in promoting plaque stabilization. nih.gov

Cellular Antiproliferative and Cytotoxic Activity in Research Models

The potential of this compound derivatives as anticancer agents has been investigated through their effects on cell growth and viability. researchgate.netmdpi.comekb.eg

In Vitro Assays for Growth Inhibition in Cancer Cell Lines

Derivatives of the this compound scaffold have demonstrated notable antiproliferative and cytotoxic effects across a variety of human cancer cell lines. researchgate.netmdpi.com For instance, studies have shown that certain pyrimidine derivatives can significantly inhibit the growth of cell lines such as HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). researchgate.net The cytotoxic activity of these compounds is often evaluated using assays like the MTT assay, which measures cell viability. researchgate.netmdpi.com

The antiproliferative activity of these derivatives is influenced by the nature and position of substituents on the pyrimidine ring and the benzyl (B1604629) group. For example, the introduction of different functional groups can modulate the potency and selectivity of the compounds against different cancer cell types. researchgate.netnih.gov Research has indicated that some pyrimidine derivatives exhibit cytotoxic activity comparable to or even exceeding that of established anticancer drugs like doxorubicin (B1662922) and cisplatin (B142131) in certain cell lines. mdpi.comresearchgate.net

Interactive Table: In Vitro Antiproliferative Activity of Selected Pyrimidine Derivatives

Compound/Derivative Cancer Cell Line IC50 (µM) Reference
(R)-6-[N-(3-(4-chlorophenyl) propyl)] analogue (4g) A549 (Lung Carcinoma) 0.61 ± 0.06 nih.gov
(R)-roscovitine A549 (Lung Carcinoma) 13.30 ± 1.05 nih.gov
Compound 10b MCF-7 (Breast Cancer) 1.66 nih.gov
Compound 9e A549 (Lung Cancer) 4.55 nih.gov
Compound 6O Hep3B (Hepatocellular Carcinoma) 4.5 nih.gov
Compound 6A Hep3B (Hepatocellular Carcinoma) 25.2 nih.gov
3f MDA-MB-468 (Triple Negative Breast Cancer) 14.97 (24h), 6.45 (48h) nih.gov

Mechanistic Investigations of Cellular Targets (e.g., Microtubule Depolymerization)

The anticancer effects of pyrimidine derivatives are often linked to their interaction with specific cellular targets. One important mechanism is the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and cell division. nih.gov By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells. nih.gov

Another key target for some anticancer pyrimidines is the microtubule network. While direct evidence for microtubule depolymerization by this compound derivatives is still emerging, the broader class of pyrimidine-based compounds has been shown to interfere with microtubule dynamics, a mechanism of action shared by well-known chemotherapy agents.

Influence on Cell Cycle Progression and Apoptosis Pathways

Pyrimidine derivatives have been shown to exert their antiproliferative effects by modulating the cell cycle and inducing apoptosis (programmed cell death). nih.gov Some pyrimido-pyrimidine derivatives, for example, have been observed to cause an increase in the proportion of cells in the S and G2/M phases of the cell cycle, indicating a delay or arrest in cell cycle progression. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of many pyrimidine derivatives. nih.gov This can occur through various pathways, including the intrinsic (mitochondrial) pathway. For instance, some pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov This shift in the balance of apoptotic proteins leads to the activation of caspases, which are the executioners of apoptosis. nih.govnih.gov Furthermore, some pyrazole (B372694) derivatives have been found to induce apoptosis through the generation of reactive oxygen species (ROS). nih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

Beyond their anticancer properties, derivatives of this compound have also been investigated for their ability to modulate the immune system and reduce inflammation. nih.govnih.gov

Toll-Like Receptor (TLR) Pathway Mediation

Toll-like receptors (TLRs) are key components of the innate immune system that recognize molecular patterns associated with pathogens and cellular damage. nih.govfrontiersin.org The signaling pathways initiated by TLRs lead to the production of inflammatory cytokines. nih.govfrontiersin.org While direct modulation of TLR pathways by this compound itself is an area of ongoing research, the broader class of pyrimidine derivatives has been implicated in modulating TLR signaling. nih.gov The ability to interfere with TLR signaling presents a therapeutic opportunity for a variety of inflammatory and autoimmune diseases. nih.gov The activation of TLRs involves various adaptor proteins like MyD88 and TRIF, which trigger downstream signaling cascades. nih.govfrontiersin.org

Inhibition of Pro-inflammatory Mediators (e.g., PGE2)

A significant aspect of the anti-inflammatory activity of pyrimidine derivatives is their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov PGE2 is a key player in the inflammatory process and is synthesized by cyclooxygenase (COX) enzymes. nih.gov Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of PGE2 generation. nih.gov This inhibition is often achieved through the direct suppression of COX-2 activity, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov By reducing PGE2 levels, these compounds can effectively alleviate inflammatory responses. nih.gov

Interactive Table: Inhibition of Pro-inflammatory Mediators by Pyrimidine Derivatives

Compound/Derivative Mediator Effect Reference
6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines (4b-6b) PGE2 Potent inhibition of generation in murine macrophages nih.gov
Thieno[2,3-d]pyrimidine derivative (4c) PGE2 Decreased concentration in blood serum to 19 pg/mL nih.gov

Antimicrobial and Antifungal Activity Assessment

The antimicrobial and antifungal properties of pyrimidine derivatives have been a subject of extensive research, demonstrating their potential as effective agents against a variety of pathogenic microorganisms.

Evaluation Against Specific Bacterial Strains (Gram-positive, Gram-negative)

Derivatives of pyrimidine have shown notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives demonstrated significant antimicrobial activity. nih.gov One of the most effective compounds from this series, featuring methoxy (B1213986) and methyl substitutions, exhibited superior inhibition zones against Bacillus subtilis (43 mm) and Staphylococcus aureus (45 mm), both Gram-positive bacteria. nih.gov It also showed strong activity against the Gram-negative bacteria Escherichia coli (43 mm) and Pseudomonas aeruginosa (42 mm). nih.gov The minimum inhibitory concentration (MIC) values for some of these promising compounds ranged from 16 to 102 μM, comparable to the reference drug ciprofloxacin. nih.gov

Similarly, newly synthesized thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their activity. The majority of these compounds showed excellent antimicrobial effects, often more potent than control drugs like streptomycin (B1217042) and ampicillin. nih.gov A derivative bearing a m-methoxyphenyl group was particularly potent, with MIC values ranging from 0.05 to 0.13 mM against a panel of four Gram-positive and four Gram-negative bacteria. nih.gov

Research into other pyrimidine analogs, such as those derived from 1,2,4-triazolo[4,3-a]pyrazine, also supports these findings. One such derivative displayed significant antibacterial activity with a MIC of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli. mdpi.com Furthermore, certain pyrimidine derivatives synthesized electrochemically showed promising activity, with one compound having a MIC of 62.5 μg/mL against B. subtilis and 125 μg/mL against E. coli. nih.gov

The bactericidal potential of alkyl pyridinol derivatives, which share structural similarities, has also been highlighted. These compounds are particularly effective against Gram-positive bacteria, including various strains of S. aureus, with MIC values as low as 0.5–1 μg/mL for the most potent analog. mdpi.com However, they were found to be inactive against the Gram-negative P. aeruginosa. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound Type Bacterial Strain Measurement Result Reference
1,2,4-Triazolo[1,5-a]pyrimidine derivative Bacillus subtilis (Gram-positive) Inhibition Zone 43 mm nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine derivative Staphylococcus aureus (Gram-positive) Inhibition Zone 45 mm nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine derivative Escherichia coli (Gram-negative) Inhibition Zone 43 mm nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine derivative Pseudomonas aeruginosa (Gram-negative) Inhibition Zone 42 mm nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one derivative Gram-positive & Gram-negative bacteria MIC 0.05-0.13 mM nih.gov
1,2,4-Triazolo[4,3-a]pyrazine derivative Staphylococcus aureus (Gram-positive) MIC 32 μg/mL mdpi.com
1,2,4-Triazolo[4,3-a]pyrazine derivative Escherichia coli (Gram-negative) MIC 16 μg/mL mdpi.com
Electrochemically synthesized pyrimidine derivative Bacillus subtilis (Gram-positive) MIC 62.5 μg/mL nih.gov
Electrochemically synthesized pyrimidine derivative Escherichia coli (Gram-negative) MIC 125 μg/mL nih.gov
Alkyl pyridinol derivative S. aureus (Gram-positive) MIC 0.5–1 μg/mL mdpi.com

Assessment Against Fungal Species

The antifungal potential of pyrimidine derivatives is also well-documented. A study on new thieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed that compounds with a p-chlorophenyl or m-methoxyphenyl group exhibited the best antifungal activity against eight fungal species. nih.gov These were found to be 10-15 times more potent than standard antifungal drugs ketoconazole (B1673606) or bifonazole, with MIC values of 0.013-0.026 mM and 0.027 mM, respectively. nih.gov

In another study, newly synthesized pyrimidine derivatives were tested against fourteen types of phytopathogenic fungi, with most of the compounds demonstrating fungicidal properties. nih.gov Some of these derivatives were even more potent than the control fungicides used in the study. nih.gov For example, against the fungus Sclerotinia sclerotiorum (SS), derivatives with increasing electron cloud density on the benzene (B151609) ring showed enhanced fungicidal activity, with one compound's inhibition rate (66.7%) being equal to that of the commercial fungicide pyrimethanil. nih.gov

Furthermore, 1,2,4-triazolo[1,5-a]pyrimidine derivatives were tested against fungal species, with MIC values ranging from 15.50 to 26.30 μM. nih.gov An electrochemically synthesized pyrimidine derivative was also active against the pathogenic fungus Aspergillus niger. nih.gov

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Compound Type Fungal Species Measurement Result Reference
Thieno[2,3-d]pyrimidin-4(3H)-one derivative 8 fungal species MIC 0.013-0.026 mM nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one derivative 8 fungal species MIC 0.027 mM nih.gov
Pyrimidine derivative Sclerotinia sclerotiorum Inhibition Rate 66.7% nih.gov
1,2,4-Triazolo[1,5-a]pyrimidine derivative Various fungi MIC 15.50-26.30 μM nih.gov
Electrochemically synthesized pyrimidine derivative Aspergillus niger Activity Significant nih.gov

Antioxidant Activity Evaluation

Pyrimidine derivatives have been identified as promising antioxidant agents, capable of mitigating oxidative damage through various mechanisms.

Free Radical Scavenging Assays

A common method to evaluate antioxidant potential is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom. mdpi.com A library of substituted pyrimidines demonstrated good free radical scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) ranging from 42.9 ± 0.31 to 438.3 ± 3.3 µM. arxiv.org For comparison, the standard antioxidant butylated hydroxytoluene (BHT) had an IC50 value of 128.83 ± 2.1 µM. arxiv.org

In another study, newly synthesized pyranopyrimidione and dithiopyridopyrimidione derivatives also showed good radical scavenging activity. researchgate.net The potency of these compounds was compared to ascorbic acid (IC50 = 50 µg/ml). researchgate.net Furthermore, certain pyrimidinone derivatives exhibited remarkable antioxidant activity in DPPH assays, with scavenging percentages comparable to the reference ascorbic acid.

The antioxidant activity of pyrimidine derivatives is often evaluated using multiple assays. Besides the DPPH assay, methods like the N,N-dimethyl-p-phenylenediamine (DMPD) and ferric ion reducing power assays are also employed. ijpsonline.com Derivatives with a 4-hydroxyphenyl substitution at the S-linked C-2 and C-6 positions of the pyrimidine ring, as well as those with a 4-hydroxy-3-methoxyphenyl substitution at the C-6 position, have shown maximum radical scavenging activity with IC50 values of 8 and 10 µM, respectively. ijpsonline.com

Role in Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. ijpsonline.com Antioxidants like pyrimidine derivatives can play a crucial role by neutralizing free radicals and reducing oxidative damage. ijpsonline.comnih.gov

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown that these compounds can induce oxidative stress in cancer cells by triggering ROS production. nih.gov This leads to disruptions in the mitochondrial membrane potential, DNA damage, and ultimately, cell death, highlighting a pro-oxidative mechanism that contributes to their anticancer properties. nih.govresearchgate.net

Conversely, other pyrimidine derivatives have demonstrated protective effects against oxidative stress. In a study on CCl4-induced liver fibrosis in rats, methoxylated pyrazolo[3,4-d]pyrimidines showed a therapeutic effect by reducing oxidative stress markers. mdpi.com These compounds led to a significant reduction in elevated plasma enzyme levels and a decrease in fibrotic scores, partly through their impact on oxidative stress pathways. mdpi.com Similarly, certain pyrimidine derivatives have been shown to reduce ROS levels in inflammatory models, confirming their antioxidant properties. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for designing more potent and selective therapeutic agents. For pyrimidine derivatives, the position and nature of substituents on the pyrimidine nucleus significantly influence their biological activities. nih.gov

In the context of antimicrobial activity, SAR studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives highlighted that the presence of a N-methyl piperidine (B6355638) ring fused to the thienopyrimidinone core is important for both antibacterial and antifungal effects. nih.gov For antifungal activity, a p-chlorophenyl or m-methoxyphenyl group was found to be beneficial. nih.gov In another series of antifungal pyrimidine derivatives, increasing the electron cloud density on the benzene ring led to a smooth increase in fungicidal activity. nih.gov For antibacterial 1,2,4-triazolo[4,3-a]pyrazine derivatives, the presence of an ethylenediamine (B42938) moiety on the nucleus was found to be favorable for activity. mdpi.com

Regarding antioxidant activity, SAR studies of various pyrimidine derivatives have indicated that the presence of electron-releasing groups on a benzylidene moiety can result in excellent activity. ijpsonline.com Conversely, for other series, the presence of electron-withdrawing groups like -Cl and -Br at specific positions led to potent antioxidant activity. nih.gov For a library of substituted pyrimidines, the SAR was also established in relation to their free radical scavenging capabilities. arxiv.org

In the development of multikinase inhibitors, SAR analysis of pyrazolo[3,4-d]pyrimidine derivatives has been instrumental. Starting from a hit compound with low potency, structural optimization led to the discovery of highly potent inhibitors of enzymes like FLT3 and VEGFR2. nih.gov This highlights how systematic modifications to the pyrimidine scaffold can lead to significant improvements in biological efficacy.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine core. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds. researchgate.net

For instance, in the development of phosphodiesterase 5 (PDE5) inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold, the introduction of a 3-chloro-4-methoxybenzyl group at the 8-position was found to be critical for potent inhibitory activity. Further modification at the 5-position of the pyridopyrimidine ring demonstrated that a methyl group led to the most potent relaxant effect in isolated rabbit corpus cavernosum, with an EC30 value of 0.85 nM. nih.gov This highlights the sensitivity of biological activity to small structural changes.

In another study focusing on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the presence of a 4-chlorophenyl group in compound 12b resulted in higher anti-arthritic activity compared to its unsubstituted counterpart. nih.gov This suggests that halogen substituents can play a key role in enhancing the biological profile of pyrimidine-based compounds.

Furthermore, research on pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase IV (PDE4) inhibitors revealed that a gem-dimethylcycloalkyl moiety fused to the pyridine (B92270) ring was a key structural element for achieving high affinity for the enzyme. researchgate.net The substitution of a tetrahydropyranyl oxygen with a methylene (B1212753) group increased the potency by an order of magnitude. researchgate.net Conversely, the absence of the gem-dimethyl substitution or the replacement of the cyclohexyl ring with a cyclopentyl ring resulted in a significant loss of PDE4B1 activity. researchgate.net

The table below summarizes the impact of various substituents on the biological activity of different pyrimidine derivative series.

Scaffold Substituent Modification Impact on Biological Activity Reference
Pyrido[2,3-d]pyrimidin-7-one5-methyl groupMost potent relaxant effect (EC30 = 0.85 nM) nih.gov
Pyrazolo[1,5-a]pyrimidine4-chlorophenyl groupHigher anti-arthritic activity nih.gov
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidinegem-dimethylcycloalkyl moietyHigh affinity for PDE4 enzyme researchgate.net
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidineMethylene substitution for tetrahydropyranyl oxygen10-fold increase in potency (PDE4B1 IC50 = 2.9 nM vs 26 nM) researchgate.net
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidineAbsence of gem-dimethyl substitutionEvident loss of PDE4B1 activity researchgate.net
Pyrido[3',2':4,5]thieno[3,2-d]pyrimidineFused cyclopentyl ring instead of cyclohexylLoss of PDE4B1 activity researchgate.net

Stereochemical Influences on Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are chiral environments, and interactions with drug molecules are often stereospecific.

In the context of pyrimidine derivatives, the stereostructure can dictate the binding affinity and efficacy of a compound. For example, in the development of 8H-pyrido[2,3-d]pyrimidin-7-one derivatives as PDE5 inhibitors, the presence of an (S)-2-(hydroxymethyl)pyrrolidin-1-yl group at the 2-position was a key feature of the highly potent and selective compounds. nih.gov This indicates that the (S)-configuration at this position is crucial for optimal interaction with the PDE5 enzyme.

The exact stereostructure of a pyrimidine derivative of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid, compound 13 , was confirmed by X-ray crystal structure analysis. nih.gov This level of structural detail is essential for understanding the precise interactions with biological targets and for guiding further drug design efforts. The Z-configuration of the C4'=C5' double bond and the position of the benzyl group in the lactone ring of a related compound were deduced from detailed NMR spectral analysis, further emphasizing the importance of stereochemical determination. nih.gov

The table below illustrates the significance of stereochemistry in the activity of pyrimidine derivatives.

Scaffold/Compound Stereochemical Feature Impact on Biological Activity Reference
8H-Pyrido[2,3-d]pyrimidin-7-one(S)-2-(hydroxymethyl)pyrrolidin-1-yl groupPotent and selective PDE5 inhibitory activity nih.gov
Pyrimidine derivative of 2,3-O,O-dibenzyl-6-deoxy-L-ascorbic acid (Compound 13)Confirmed by X-ray crystallographyEssential for understanding target interaction nih.gov
Pyrimidine derivative of 4,5-didehydro-5,6-dideoxy-L-ascorbic acidZ-Configuration of C4'=C5' double bondDetermined by NMR spectroscopy for SAR understanding nih.gov

Future Directions and Advanced Research Perspectives for 6 3 Methoxybenzyl Pyrimidin 4 Ol

Development of Novel and Efficient Synthetic Routes for Complex Analogues

The future development of analogues derived from 6-(3-methoxybenzyl)pyrimidin-4-ol hinges on the creation of innovative and efficient synthetic methodologies. While classical methods for pyrimidine (B1678525) synthesis, such as the Pinner synthesis involving the condensation of a 1,3-dicarbonyl derivative with an amide or urea (B33335), have been established, they often face limitations like harsh reaction conditions and low yields. researchgate.net Modern synthetic chemistry seeks to overcome these challenges.

Future research will likely focus on:

Multi-component Reactions (MCRs): MCRs, like the Biginelli reaction, offer a streamlined approach to synthesizing complex pyrimidine derivatives in a single step from simple precursors. researchgate.net Adapting these methods to incorporate the 3-methoxybenzyl moiety and allow for diverse substitutions on the pyrimidine core will be a key area of exploration.

Solvent-Free and Catalytic Conditions: To enhance the environmental friendliness and efficiency of synthesis, the use of solvent-free reaction conditions and reusable catalysts, such as basic ionic liquids, is a promising avenue. informahealthcare.comresearchgate.net These approaches can lead to shorter reaction times, higher yields, and simpler purification processes.

Modular Synthetic Platforms: Developing modular synthetic routes will enable the rapid generation of diverse analogue libraries. This involves creating key intermediates that can be readily modified in the final steps of the synthesis. For instance, a common intermediate could be functionalized through various cross-coupling reactions to introduce a wide range of chemical groups, allowing for systematic exploration of the structure-activity relationship (SAR). acs.orgnih.gov A general approach often involves the condensation of a β-ketoester with thiourea (B124793), followed by methylation and reaction with hydrazine (B178648) hydrate (B1144303) to create a versatile hydrazinylpyrimidin-4(1H)-one intermediate, ready for further modification. nih.gov

Integration of Advanced Computational Approaches for De Novo Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the acceleration of the design-make-test-analyze cycle. nih.govresearchgate.net For this compound, integrating advanced computational methods will be crucial for designing novel analogues and optimizing lead compounds. coleparmer.frpreprints.org

Key computational strategies include:

Structure-Based and Ligand-Based De Novo Design: Depending on the availability of target protein structures, both structure-based and ligand-based design methods can be employed. researchgate.net Algorithms can generate novel molecular structures within the constraints of a binding site or based on the pharmacophoric features of known active compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can build statistically significant models that correlate the chemical structures of pyrimidine derivatives with their biological activities. nih.gov These models can then predict the potency of newly designed analogues before their synthesis.

Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding modes of this compound derivatives within the active site of a target protein. nih.gov Subsequent molecular dynamics (MD) simulations, often run for extended periods like 100 nanoseconds, can validate the stability of these interactions and provide insights into the dynamic behavior of the ligand-protein complex. nih.gov

ADME/Tox Prediction: In the lead optimization phase, computational models are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new analogues. coleparmer.frmdpi.com This early-stage filtering helps to prioritize compounds with more favorable drug-like properties for synthesis and further testing.

Comprehensive Elucidation of Broader Biological Target Profiles and Polypharmacology

The pyrimidine nucleus is known for its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects such as anticancer, antimicrobial, anti-inflammatory, and antihypertensive activities. nih.govmdpi.comnih.gov A key future direction for this compound is to move beyond a single-target focus and explore its broader biological effects and polypharmacology.

Research in this area will involve:

Target Identification and Validation: Employing chemical proteomics and affinity-based probes to identify the molecular targets of this compound and its derivatives within the cell.

Kinase Profiling: Given that many pyrimidine derivatives are kinase inhibitors, screening against a broad panel of kinases is a logical step. mdpi.com This could reveal unexpected inhibitory activities and provide a basis for developing more selective or multi-targeted kinase inhibitors for diseases like cancer.

Exploring Polypharmacology: The ability of a single compound to modulate multiple targets can be advantageous for treating complex diseases. Research will focus on understanding the potential synergistic or off-target effects of this compound derivatives. For example, pyrimidine-based compounds have been designed as dual inhibitors of targets like JMJD3 and HDAC, which could offer a synergistic approach to cancer therapy. nih.gov

Antimicrobial and Antiviral Screening: The broad biological activity of pyrimidines includes antimicrobial and antiviral effects. nih.gove3s-conferences.org Systematic screening of a library of this compound analogues against various pathogens could uncover new leads for infectious diseases.

Exploration of New Mechanistic Research Avenues in Chemical Biology

Understanding how a compound exerts its biological effect at a molecular level is fundamental to its development as a therapeutic agent or research tool. For this compound, future research should delve into novel mechanistic questions using chemical biology approaches.

Potential research avenues include:

Development of Chemical Probes: Synthesizing derivatives of this compound that are modified with tags (e.g., biotin, fluorescent dyes, or photo-affinity labels) will facilitate target identification and visualization of the compound's localization within cells.

Mechanism of Action Studies: Once a primary target is identified, detailed biochemical and cellular assays will be needed to elucidate the precise mechanism of action. For example, if the compound is found to be a kinase inhibitor, studies would focus on its effect on downstream signaling pathways, cell cycle progression, and apoptosis. nih.gov

Investigating Resistance Mechanisms: If the compound shows potent activity, especially in areas like oncology or infectious disease, it is crucial to investigate potential mechanisms of resistance. This can be done by generating resistant cell lines and using genomic or proteomic approaches to identify the molecular changes responsible. nih.gov

Advancements in High-Throughput Screening and Assay Development for Derivative Libraries

The generation of large and diverse libraries of this compound analogues necessitates the use of high-throughput screening (HTS) to efficiently evaluate their biological activity. nih.gov HTS integrates automation and advanced assay technologies to test thousands of compounds rapidly. nih.govucla.edu

Future advancements in this area will require:

Development of Robust and Miniaturized Assays: Creating sensitive and reliable assays in a high-throughput format (e.g., 384-well or 1536-well plates) is essential. These can range from simple reporter gene assays to complex high-content imaging screens that measure multiple cellular parameters simultaneously. ucla.edu

Phenotypic Screening: In addition to target-based screening, phenotypic screening of derivative libraries in disease-relevant cellular models (including 3D organoids) can identify compounds that produce a desired biological outcome without prior knowledge of the specific target. targetmol.com

Affinity Selection-Mass Spectrometry (AS-MS): This technique allows for the rapid screening of compound libraries against a specific protein target to identify binders, providing a powerful tool for hit discovery.

DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries of pyrimidine derivatives would allow for the screening of an immense number of compounds simultaneously against a protein of interest, significantly expanding the chemical space that can be explored.

Q & A

Basic: What synthetic routes are recommended for preparing 6-(3-Methoxybenzyl)pyrimidin-4-ol?

Methodological Answer:
The synthesis typically involves cyclization reactions of substituted pyrimidine precursors. Key steps include:

  • Precursor preparation : Reacting 3-methoxybenzyl halides with pyrimidin-4-ol derivatives under nucleophilic substitution conditions. Ethanol or methanol is often used as a solvent, with heating (60–80°C) to facilitate cyclization .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Basic: How can the structure and purity of this compound be characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 3.8 ppm (methoxy group) confirm substitution .
    • ¹³C NMR : Signals near 160 ppm (C=O) and 55 ppm (OCH₃) validate the scaffold .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention times should match standards .
  • Mass Spectrometry (MS) : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 259.1 .

Basic: What role does the 3-methoxybenzyl group play in the compound’s reactivity and bioactivity?

Methodological Answer:

  • Hydrogen Bonding : The methoxy group enhances interactions with biological targets (e.g., enzymes) via H-bond donation/acceptance, critical for binding affinity .
  • Lipophilicity : The benzyl group increases membrane permeability, improving bioavailability compared to non-substituted analogs .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of aromatic intermediates .
  • Catalysis : Use Pd/C or CuI for coupling reactions to reduce side products (e.g., diaryl ethers) .
  • Temperature Control : Microwave-assisted synthesis at 100°C reduces reaction time from 24h to 2h .

Advanced: What in silico methods predict the compound’s biological targets and mechanism?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to targets like TCTP (translationally controlled tumor protein). The compound’s Ki value (42.07 nM) suggests high affinity for cancer-related proteins .
  • Pharmacophore Modeling : Identify key interactions (e.g., π-π stacking with quinazoline derivatives) using tools like MOE .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Validation : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell viability tests) .
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation, which may explain inconsistent IC₅₀ values .
  • Structural Confirmation : Re-analyze batches via X-ray crystallography to exclude impurities or stereochemical variations .

Advanced: What strategies modify the pyrimidine scaffold to enhance biological activity?

Methodological Answer:

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., CF₃ at C6) to improve target selectivity and reduce off-target effects .
  • Ring Functionalization : Replace the methoxy group with morpholine or piperazine derivatives to enhance solubility and pharmacokinetics .

Advanced: How to assess the compound’s binding interactions with biological targets experimentally?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins like TCTP .
  • X-ray Crystallography : Co-crystallize with the target enzyme (e.g., human dihydrofolate reductase) to resolve binding poses at 2.0 Å resolution .

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